molecular formula C5H8N2 B1293685 1-Ethylimidazole CAS No. 7098-07-9

1-Ethylimidazole

Cat. No.: B1293685
CAS No.: 7098-07-9
M. Wt: 96.13 g/mol
InChI Key: IWDFHWZHHOSSGR-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It is a derivative of imidazole, where an ethyl group is attached to the nitrogen atom at the 1-position. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethyl halides under basic conditions. For instance, imidazole can be reacted with ethyl iodide in the presence of a base like potassium carbonate to yield 1-ethyl-1H-imidazole .

Industrial Production Methods: Industrial production of 1-ethyl-1H-imidazole typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-1H-imidazole: Ethyl group attached at the 2-position instead of the 1-position.

    1-Propyl-1H-imidazole: Propyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The ethyl group at the 1-position can affect the compound’s steric and electronic properties, making it distinct from other imidazole derivatives .

Properties

IUPAC Name

1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-7-4-3-6-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFHWZHHOSSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221209
Record name 1-Ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7098-07-9
Record name 1-Ethylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7098-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
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Record name 1-ETHYL-1H-IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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